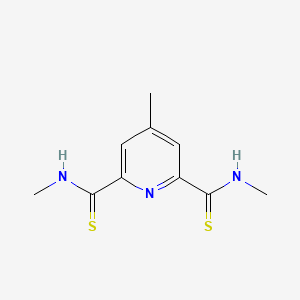
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide is a chemical compound belonging to the pyridine-2,6-dicarboxamide family. This compound is characterized by the presence of three methyl groups attached to the pyridine ring and two thioamide groups at the 2 and 6 positions. It is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and amino derivatives of thiadiazoles . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioamide groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.
Scientific Research Applications
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide exerts its effects involves its ability to coordinate with metal ions. The thioamide groups can donate electron pairs to metal centers, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, allowing researchers to study enzyme mechanisms and develop new catalysts .
Comparison with Similar Compounds
- Pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Comparison: N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide is unique due to the presence of three methyl groups, which can influence its steric and electronic properties. This makes it distinct from other pyridine-2,6-dicarboxamide derivatives, which may lack these methyl groups and therefore exhibit different reactivity and coordination behavior .
Properties
CAS No. |
61462-76-8 |
|---|---|
Molecular Formula |
C10H13N3S2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
2-N,6-N,4-trimethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C10H13N3S2/c1-6-4-7(9(14)11-2)13-8(5-6)10(15)12-3/h4-5H,1-3H3,(H,11,14)(H,12,15) |
InChI Key |
XHUOPZODBQMXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=S)NC)C(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















